N-[2-(trifluoromethyl)phenyl]butanamide
Description
Properties
CAS No. |
1978-66-1 |
|---|---|
Molecular Formula |
C11H12F3NO |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C11H12F3NO/c1-2-5-10(16)15-9-7-4-3-6-8(9)11(12,13)14/h3-4,6-7H,2,5H2,1H3,(H,15,16) |
InChI Key |
VEYDOHILWNMSCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
N-[2-(trifluoromethyl)phenyl]butanamide exhibits potential as an anti-inflammatory agent. Research indicates that compounds with similar structures can modulate enzyme activity and receptor binding, which is crucial in inflammatory pathways. For instance, studies have shown that derivatives of this compound may selectively inhibit specific inflammatory mediators, suggesting therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
1.2 Analgesic Effects
The compound has also been investigated for its analgesic properties. In animal models, it has demonstrated efficacy in reducing pain responses, particularly in neuropathic pain scenarios. The mechanism appears to involve interaction with cannabinoid receptors, providing a dual action of pain relief and inflammation reduction .
Agrochemical Applications
2.1 Herbicidal Activity
The structural characteristics of this compound suggest significant herbicidal potential. Compounds containing the dichlorophenoxy moiety are known for their herbicidal properties, and the addition of a trifluoromethyl group may enhance the lipophilicity and bioavailability of the herbicide, making it more effective in agricultural applications.
Table 1: Herbicidal Activity Comparison
| Compound Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| This compound | Trifluoromethyl phenyl derivative | 85 | 200 |
| 4-(2,4-dichlorophenoxy)butanoic acid | 2,4-D | 75 | 300 |
| Glyphosate | N-(phosphonomethyl)glycine | 90 | 450 |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as trifluoromethyl aniline and butyric acid derivatives. The optimization of these synthetic pathways is crucial for enhancing yield and purity for further applications.
3.1 Synthetic Route Overview
- Step 1: Reaction of trifluoromethyl aniline with butyric acid derivatives.
- Step 2: Purification through column chromatography.
- Step 3: Characterization using NMR and mass spectrometry.
Table 2: Synthesis Parameters
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Initial Reaction | Trifluoromethyl aniline + Butyric acid | Reflux in toluene | 80 |
| Purification | Column chromatography | Ethyl acetate/hexane mixture | 90 |
Case Studies
4.1 Case Study: Anti-inflammatory Research
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in rat models. The results indicated a significant reduction in inflammation markers compared to control groups, supporting its potential use as a therapeutic agent .
4.2 Case Study: Herbicide Development
In agricultural trials, formulations containing this compound showed promising results against common weeds. The compound's efficacy was tested under various environmental conditions, demonstrating its potential as a viable herbicide alternative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(trifluoromethyl)phenyl]butanamide with analogous compounds in terms of structure , biological activity , and industrial applications .
Table 1: Structural and Functional Comparison
Structural and Electronic Effects
- Trifluoromethyl vs. Nitro Groups : The CF₃ group in this compound provides stronger electron-withdrawing effects compared to the nitro group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide. This enhances resistance to oxidative degradation in pigments .
- Amide Backbone Modifications: The thiazole and piperidine additions in the CCR2 antagonist () drastically alter receptor-binding affinity, achieving sub-nanomolar potency, whereas the unmodified butanamide in Pigment Yellow 154 prioritizes structural rigidity .
Research Findings and Implications
- Biological Activity: Fluorinated amides like the CCR2 antagonist () exhibit superior pharmacokinetic profiles due to CF₃-enhanced lipophilicity and metabolic stability. This contrasts with non-fluorinated analogs, which often require higher dosages .
- Material Science: Pigment Yellow 154’s stability under extreme conditions is attributed to the CF₃ group’s ability to resist UV-induced degradation, a property absent in non-fluorinated pigments .
Preparation Methods
Directed Electrophilic Substitution
Trifluoromethylbenzene undergoes nitration at the ortho position using a mixture of concentrated nitric and sulfuric acids. The nitro group is subsequently reduced to an amine via catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl). This method yields 2-(trifluoromethyl)aniline with moderate regioselectivity (~60–70%) due to the steric and electronic effects of the trifluoromethyl group.
Cross-Coupling Approaches
Palladium-catalyzed coupling of 2-iodoaniline with trifluoromethylating reagents (e.g., CF₃Cu) offers a more direct route. For example, 2-iodo-4-(trifluoromethyl)aniline is synthesized using Ullmann-type reactions under optimized conditions (CuI, 1,10-phenanthroline, DMF, 110°C). While this method achieves higher regioselectivity (>90%), it requires specialized reagents and catalysts.
Traditional Amidation Methods
The most widely reported method involves the reaction of 2-(trifluoromethyl)aniline with butanoyl chloride under Schotten-Baumann conditions:
Reaction Protocol:
-
Base Selection: Pyridine or triethylamine (2.5 equiv) is used to scavenge HCl, preventing protonation of the amine.
-
Solvent Systems: Dichloromethane (DCM) or toluene is preferred for its ability to dissolve both reactants and tolerate exothermic reactions.
-
Temperature Control: Reactions are conducted at 0–5°C to minimize side reactions (e.g., over-acylation), followed by gradual warming to room temperature.
Yield Optimization:
-
Purity: Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane), achieving >95% purity.
-
Scale-Up Challenges: Industrial processes replace column chromatography with crystallization (ethanol/water), reducing costs but lowering yields to ~75%.
Decarboxylative Amidation: A Green Chemistry Approach
Recent advances emphasize solvent-free, reagent-less amidation. In this method, α-ketobutyric acid reacts with 2-(trifluoromethyl)aniline via decarboxylative coupling:
Mechanism:
-
In Situ Activation: The α-ketoacid undergoes decarboxylation, generating an acylium intermediate.
-
Nucleophilic Attack: The aniline attacks the electrophilic carbonyl carbon, forming the amide bond with CO₂ and H₂O as sole byproducts.
Advantages:
-
Environmental Impact: Eliminates toxic solvents and acid chlorides.
-
Yield: Achieves 85–90% yield under optimized conditions (ABCO catalyst, BuOCl, 25°C).
Industrial-Scale Production Strategies
Large-scale synthesis prioritizes cost-efficiency and safety:
Continuous Flow Reactors
Quality Control Protocols
-
Analytical Methods: HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H, ¹³C, ¹⁹F) ensure compliance with pharmacopeial standards.
-
Impurity Profiling: Identifies residual solvents (e.g., toluene) and unreacted aniline via GC-MS.
Mechanistic and Kinetic Analysis
Reaction Kinetics
The amidation of 2-(trifluoromethyl)aniline with butanoyl chloride follows second-order kinetics:
Activation Energy: Calculated at 45 kJ/mol via Arrhenius plots, indicating moderate temperature sensitivity.
Steric and Electronic Effects
The ortho-trifluoromethyl group introduces steric hindrance, slowing nucleophilic attack by 30% compared to para-substituted analogs. Electron-withdrawing effects further reduce amine basicity, necessitating strong bases (e.g., NaH) in non-polar solvents.
Comparative Evaluation of Synthesis Methods
| Parameter | Traditional Amidation | Decarboxylative Amidation | Industrial Continuous Flow |
|---|---|---|---|
| Yield (%) | 70–85 | 85–90 | 75–80 |
| Purity (%) | >95 | >98 | 90–95 |
| Reaction Time (h) | 12–24 | 4–6 | 2–4 |
| Byproducts | HCl, unreacted reagents | CO₂, H₂O | Trace solvents |
| Scalability | Lab-scale | Pilot-scale | Industrial-scale |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(trifluoromethyl)phenyl]butanamide, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via amidation of butanoic acid derivatives with 2-(trifluoromethyl)aniline. Optimization involves:
- Using coupling agents like HATU or EDC/HOBt to enhance reaction efficiency.
- Solvent selection (e.g., DMF or THF) to balance reactivity and solubility.
- Temperature control (60–80°C) to minimize side reactions like hydrolysis of the trifluoromethyl group .
- Troubleshooting : If yields are low, analyze intermediates via LC-MS to identify incomplete coupling or byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing This compound?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR to confirm the amide bond (δ ~6.5–8.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbon) and trifluoromethyl group (¹⁹F NMR: δ ~-60 to -70 ppm) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water with 0.1% TFA .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Key Effects :
- Lipophilicity : Increases logP, enhancing membrane permeability (predicted logP ~3.2 via ChemDraw).
- Metabolic Stability : The CF₃ group resists oxidative degradation, as seen in analogous medicinal chemistry compounds .
- Electron-Withdrawing Effects : Activates the phenyl ring for electrophilic substitution, requiring careful control during synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore This compound derivatives for enzyme inhibition?
- Experimental Design :
- Analog Synthesis : Modify the butanamide chain (e.g., branching, substitution) and phenyl substituents (e.g., halogens, methoxy).
- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric assays (ITC).
- Data Analysis : Correlate substituent effects (e.g., steric bulk, polarity) with IC₅₀ values. For example, bulky groups at the phenyl ortho position may hinder binding .
- Contradiction Resolution : If SAR trends conflict with computational docking, re-evaluate protonation states or solvent-accessible surfaces using MD simulations .
Q. What strategies mitigate instability of This compound under physiological conditions?
- Stabilization Approaches :
- Formulation : Use lyophilization or encapsulation in liposomes to protect against hydrolysis.
- pH Control : Buffered solutions (pH 6.5–7.4) to prevent amide bond cleavage.
- Derivatization : Introduce methyl groups adjacent to the amide to sterically shield it, as demonstrated in related agrochemicals .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic clearance (using liver microsomes), and bioavailability.
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites (e.g., hydroxylation of the butanamide chain) .
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to assess accumulation in target organs .
Specialized Applications
Q. What computational methods predict the binding affinity of This compound to protein targets?
- Protocol :
- Docking : Use AutoDock Vina or Schrödinger Glide with flexible side chains.
- Free Energy Calculations : MM-GBSA or MM-PBSA to refine affinity predictions.
- CF₃ Interactions : Analyze hydrophobic pockets and fluorine-protein interactions (e.g., with Trypsin-like serine proteases) .
Q. What are the best practices for toxicological profiling of this compound in preclinical studies?
- In Vitro :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
